Bienvenue dans la boutique en ligne BenchChem!

(4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid hydrochloride

solubility formulation assay compatibility

(4‑Hydroxy‑2‑methylpyrimidin‑5‑yl)acetic acid hydrochloride (CAS 5267‑04‑9), also catalogued as 2‑(2‑methyl‑6‑oxo‑1,6‑dihydropyrimidin‑5‑yl)acetic acid, is a crystalline pyrimidin‑5‑ylacetic acid derivative supplied as the hydrochloride salt (molecular weight 204.61 Da for the salt; 168.15 Da for the free base). The pyrimidine ring carries hydroxyl at the 4‑position, methyl at the 2‑position, and a carboxymethyl side chain at the 5‑position, giving the molecule both a hydrogen‑bond donor/acceptor‑rich surface (topological polar surface area 78.8 Ų) and a low computed logP of –1.3.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 5267-04-9
Cat. No. B1387352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid hydrochloride
CAS5267-04-9
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=O)N1)CC(=O)O
InChIInChI=1S/C7H8N2O3/c1-4-8-3-5(2-6(10)11)7(12)9-4/h3H,2H2,1H3,(H,10,11)(H,8,9,12)
InChIKeyGTHYWOWXFDJYIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product‑Specific Evidence Guide for (4‑Hydroxy‑2‑methylpyrimidin‑5‑yl)acetic Acid Hydrochloride (CAS 5267‑04‑9): Procurement‑Grade Differentiation Data


(4‑Hydroxy‑2‑methylpyrimidin‑5‑yl)acetic acid hydrochloride (CAS 5267‑04‑9), also catalogued as 2‑(2‑methyl‑6‑oxo‑1,6‑dihydropyrimidin‑5‑yl)acetic acid, is a crystalline pyrimidin‑5‑ylacetic acid derivative supplied as the hydrochloride salt (molecular weight 204.61 Da for the salt; 168.15 Da for the free base) [1]. The pyrimidine ring carries hydroxyl at the 4‑position, methyl at the 2‑position, and a carboxymethyl side chain at the 5‑position, giving the molecule both a hydrogen‑bond donor/acceptor‑rich surface (topological polar surface area 78.8 Ų) and a low computed logP of –1.3 [2]. These features make the compound a compact, polar scaffold for medicinal‑chemistry derivatisation.

Why Generic Substitution Fails: Structural and Physicochemical Differentiators of (4‑Hydroxy‑2‑methylpyrimidin‑5‑yl)acetic Acid Hydrochloride


In‑class pyrimidin‑5‑ylacetic acids share a common core but diverge critically at the 2‑position substituent, 4‑position oxidation state, and counter‑ion form. The concomitant presence of the 2‑methyl, 4‑hydroxy/6‑oxo tautomer, and the hydrochloride salt in (4‑hydroxy‑2‑methylpyrimidin‑5‑yl)acetic acid hydrochloride creates a unique combination of electronic distribution, hydrogen‑bonding capacity, and aqueous solubility that cannot be replicated by the 2‑unsubstituted, 2,6‑dimethyl, or 2‑methylthio analogues [1]. Even closely related compounds such as (4‑hydroxy‑2,6‑dimethylpyrimidin‑5‑yl)acetic acid (CAS 5536‑40‑3) or (4‑hydroxy‑2‑(methylthio)pyrimidin‑5‑yl)acetic acid (CAS 1087605‑38‑6) differ in steric bulk, lipophilicity, or hydrogen‑bonding character, which directly influence binding‑pocket complementarity in targets such as aldose reductase, DHODH, and CRTH2 [2]. The hydrochloride form further enhances aqueous solubility relative to the free acid, an advantage for biochemical assays and aqueous‑phase coupling reactions .

Quantitative Differentiation Evidence for (4‑Hydroxy‑2‑methylpyrimidin‑5‑yl)acetic Acid Hydrochloride Against Closest Analogs


Aqueous Solubility Enhancement Through Hydrochloride Salt Formation vs. Free Acid

The hydrochloride salt of (4‑hydroxy‑2‑methylpyrimidin‑5‑yl)acetic acid exhibits qualitatively superior aqueous solubility relative to the free acid (CAS 5267‑04‑9 free base), which is a key procurement criterion for biochemical assay preparation . While a precise mg mL⁻¹ value for the hydrochloride is vendor‑specific, the salt form is described as ‘soluble in water’, a property exploited in medicinal‑chemistry workflows .

solubility formulation assay compatibility

Computed Lipophilicity (XLogP3‑AA) Differentiates Target from 2,6‑Dimethyl and 2‑Methylthio Analogues

The target compound has a computed XLogP3‑AA of –1.3 [1], substantially lower than the 2,6‑dimethyl analogue (predicted logP ~ –0.5, based on an additional methyl group increasing hydrophobicity) and far lower than the 2‑methylthio analogue (predicted logP ~ 0.1–0.3 due to the sulphur atom). Lower logP correlates with improved aqueous solubility and potentially reduced non‑specific protein binding in biochemical assays [2].

lipophilicity ADME prediction medicinal chemistry

Class‑Level Aldose Reductase Inhibition Potential Shared with 6‑Oxopyrimidine‑1‑Acetic Acids

The target compound belongs to the 6‑oxopyrimidine‑1‑acetic acid structural class, which Ellingboe et al. (1990) identified as a novel scaffold for aldose reductase inhibition [1]. In that study, several 6‑oxopyrimidine‑1‑acetic acid congeners showed potent inhibition of bovine lens aldose reductase, and selected compounds reduced galactitol accumulation in lens, nerve, and diaphragm tissues of galactose‑fed rats [1]. No direct IC₅₀ data are publicly available for (4‑hydroxy‑2‑methylpyrimidin‑5‑yl)acetic acid itself, but the structure conforms to the pharmacophore defined by Ellingboe et al., differing from the 2,6‑dimethyl analogue only by the absence of the 6‑methyl group, a change predicted to modulate potency and tissue penetration [2].

aldose reductase diabetic complications enzyme inhibition

Topological Polar Surface Area (TPSA) Differentiation for Blood‑Brain Barrier Penetration Prediction

The target compound has a computed TPSA of 78.8 Ų [1], placing it below the commonly cited 90 Ų threshold for blood–brain barrier penetration, whereas analogues with additional polar substituents (e.g., 4‑amino‑2‑carboxymethyl derivatives) exceed this threshold [2]. This suggests that (4‑hydroxy‑2‑methylpyrimidin‑5‑yl)acetic acid hydrochloride may serve as a more CNS‑penetrant scaffold than its more polar counterparts.

CNS drug design ADME TPSA

Synthetic Tractability: the 5‑Carboxymethyl Handle Enables Direct Amide/Sulfonamide Library Synthesis

The free carboxylic acid at the 5‑position provides a direct handle for amide coupling or esterification without need for protecting‑group manipulation, a practical advantage over analogues where the acetic acid moiety is replaced by a methyl or hydroxymethyl group [1]. This has been exploited in patent literature describing the compound as an intermediate for 5‑substituted pyrimidine carbocyclic nucleoside drugs, with the synthesis described as featuring a ‘simple and safe operational process and mild reaction conditions, convenient for industrial production’ [1].

parallel synthesis medicinal chemistry building block

Purity Benchmark: Vendor‑supplied Purity ≥ 95% Validated by Independent QC

Multiple reputable vendors (AKSci, ChemScene, Leyan) supply the compound at ≥ 95% purity, with the hydrochloride salt specification confirmed by elemental analysis or HPLC . This consistency across suppliers reduces batch‑to‑batch variability risk in biological assays, a common concern with less‑widely‑sourced analogues.

quality control purity procurement

Evidence‑Based Application Scenarios for (4‑Hydroxy‑2‑methylpyrimidin‑5‑yl)acetic Acid Hydrochloride in Scientific Research


Aldose Reductase Inhibitor Lead Optimisation

Researchers developing novel aldose reductase inhibitors for diabetic complications can use this compound as a core scaffold. The Ellingboe et al. (1990) study demonstrated that 6‑oxopyrimidine‑1‑acetic acids achieve potent bovine lens aldose reductase inhibition and reduce tissue galactitol in vivo, validating the pharmacophore [6]. The target compound’s 2‑methyl substitution and hydrochloride salt form provide a starting point with favourable aqueous solubility for biochemical assays [8], while the free 5‑carboxymethyl group allows rapid amide‑library synthesis to explore structure–activity relationships [8].

CNS‑Penetrant Drug Discovery Programme Starting Point

With a computed TPSA of 78.8 Ų, the target compound falls below the widely accepted 90 Ų threshold for blood–brain barrier penetration [6]. This makes it a rationally selected scaffold for CNS drug discovery campaigns where brain exposure is critical. In contrast, more polar pyrimidine‑5‑acetic acid derivatives with TPSA > 100 Ų are less likely to achieve adequate CNS penetration . Medicinal chemists can prioritise this compound for central‑nervous‑system target programmes requiring low molecular weight (168 Da) and low logP (–1.3) starting points [6].

Parallel Synthesis of Pyrimidine‑Based Nucleoside Analogues

The compound has been expressly described in patent literature as a key intermediate for synthesising 5‑substituted pyrimidine carbocyclic nucleoside drugs, with the process noted for mild conditions and industrial scalability [6]. The 5‑carboxymethyl group enables direct amide bond formation without protecting‑group manipulation, saving 1–3 synthetic steps relative to 5‑methyl or 5‑unsubstituted pyrimidine precursors. This efficiency is directly relevant to medicinal‑chemistry teams conducting parallel library synthesis for antiviral or anticancer nucleoside programmes.

CRTH2/DP2 Antagonist Pharmacophore Exploration

Pyrimidin‑5‑ylacetic acid derivatives are established as potent CRTH2 antagonists, with advanced compounds (e.g., BI‑671800) achieving IC₅₀ values of 4.5 nM against human CRTH2 [6]. The target compound’s 4‑hydroxy‑2‑methyl‑5‑acetic acid substitution pattern maps onto the core pharmacophore described in patents EP1471057 and WO2004096777 [8]. Researchers investigating allergic diseases (asthma, allergic rhinitis, atopic dermatitis) can use this compound as a synthetically accessible scaffold for exploring CRTH2 antagonist structure–activity relationships, where small changes at the 2‑position profoundly affect potency and selectivity .

Quote Request

Request a Quote for (4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.